molecular formula C12H15BO3 B113368 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde CAS No. 95752-86-6

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde

Cat. No. B113368
CAS RN: 95752-86-6
M. Wt: 218.06 g/mol
InChI Key: BJRXNDLMZZAOAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde” is a chemical compound with the molecular formula C12H15BO3 . It is a boronic acid ester derivative .


Synthesis Analysis

The synthesis of this compound involves several steps. The reaction conditions vary depending on the specific synthesis process . For instance, one method involves heating the compound with Ti2CO3 in benzene . Another method involves reacting the compound with sodium tris(acetoxy)borohydride in 1,2-dichloro-ethane for 48 hours .


Molecular Structure Analysis

The molecular weight of “this compound” is 218.06 . The InChI key for this compound is BJRXNDLMZZAOAB-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound can be used as a catalyst in the coupling reaction between phenylboronic esters and aryl halides, such as the Suzuki coupling reaction .


Physical And Chemical Properties Analysis

The boiling point of “this compound” is predicted to be 404.2±35.0 °C . The density is predicted to be 1.10±0.1 g/cm3 at 20 °C and 760 Torr .

Scientific Research Applications

Catalysis and Chemical Reactions

  • 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde has been studied in heterogeneously catalysed condensations of glycerol with benzaldehyde and other aldehydes. This process is significant for converting renewable materials into novel platform chemicals like [1,3]dioxan-5-ols, which are valuable as precursors for 1,3-propanediol derivatives (Deutsch, Martin, & Lieske, 2007).
  • In another application, it is used in reactions with benzaldehyde N,N-dimethylhydrazone to yield products of phosphorus heterocycle expansion, a process that is essential in the development of complex organic compounds (Mironov et al., 2001).

Synthesis of Novel Compounds

  • The compound has been involved in the synthesis of various organic structures. For example, its reaction with stabilized sulfur ylides leads to the highly stereoselective synthesis of 2,3-epoxy-amides, which are important in organic chemistry (Fernández, Durante-Lanes, & López-Herrera, 1990).
  • It is also significant in asymmetric nucleophilic substitution of acetals, a process relevant in the synthesis of chiral compounds (Müller, Nury, & Bernardinelli, 2001).

Flame Retardancy and Material Science

  • In material science, derivatives of this compound are synthesized for enhancing the flame retardance of materials like epoxy resins. This application is crucial in developing safer and more durable materials (Zhang Li-ping, 2005).

Pharmaceutical and Biomedical Applications

  • While specific direct biomedical applications of this compound are not highlighted in the current literature, its derivatives and reaction products have been explored for potential antiparasitic activities and other medical applications. For example, its derivatives have been assessed for antiparasitic activities against organisms like Plasmodium falciparum and Leishmania infantum (Azas et al., 2003).

Safety and Hazards

This compound is classified as hazardous. It is harmful by inhalation, in contact with skin, and if swallowed . Precautionary measures include avoiding inhalation and contact with skin and eyes .

Future Directions

The compound “2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde” has been a subject of interest in numerous scientific research applications . It has potential for further exploration in enzyme and hormone studies, as well as in studying the structure and function of proteins and their interactions with other molecules .

Mechanism of Action

Mode of Action

It’s known that boron-containing compounds often interact with biological targets through the boron atom, which can form stable covalent bonds with biological molecules .

Biochemical Pathways

Boron-containing compounds are often used as catalysts in organic synthesis, suggesting that they may influence a variety of biochemical reactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, this compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .

properties

IUPAC Name

2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BO3/c1-12(2)8-15-13(16-9-12)11-6-4-3-5-10(11)7-14/h3-7H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRXNDLMZZAOAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400720
Record name 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

95752-86-6
Record name 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Formylbenzeneboronic acid, neopentyl glycol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
Reactant of Route 3
Reactant of Route 3
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
Reactant of Route 5
Reactant of Route 5
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
Reactant of Route 6
Reactant of Route 6
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.